

Technical Guide: -Bromobenzyl Phenyl Sulfone

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Compound of Interest

Compound Name:	(Bromo(phenylsulfonyl)methyl)benzene
CAS No.:	15296-88-5
Cat. No.:	B12796607

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(1-Bromo-1-phenylsulfonyl-1-phenylmethane)[1]

CAS Registry Number: 15296-88-5 IUPAC Name: [Bromo(phenylsulfonyl)methyl]benzene

Common Aliases:

-Bromo-

-phenylsulfonyltoluene; Bromobenzyl phenyl sulfone.[1]

Introduction & Chemical Identity

-Bromobenzyl Phenyl Sulfone is a specialized organosulfur reagent used primarily as a synthetic intermediate in organic chemistry.[1] It serves as a precursor for

-sulfonyl carbanions and radicals, and is a key substrate in the Ramberg-Bäcklund reaction for the synthesis of alkenes.[1]

The name "1-bromo-1-phenylsulfonyl toluene" is a non-standard nomenclature derived from the parent hydrocarbon (toluene), indicating substitution at the benzylic position (C1 of the alkyl chain) with both a bromine atom and a phenylsulfonyl group.[1]

Structural Analysis[1][2][3][4]

- Core Skeleton: Toluene (Methylbenzene).[1]
- Functionalization: The methyl hydrogens are replaced by a phenylsulfonyl group () and a bromine atom ().[1]
- Chirality: The benzylic carbon is a stereocenter, making the molecule chiral.[1] Standard preparations yield a racemic mixture.[1]

Property	Data
Molecular Formula	
Molecular Weight	311.20 g/mol
Physical State	White to off-white crystalline solid
Melting Point	88–90 °C (Lit.) / 151 °C (Parent Sulfone)
Solubility	Soluble in , , THF; Insoluble in water.[1][2][3]

Synthesis & Preparation

The most reliable method for synthesizing

-bromobenzyl phenyl sulfone is the radical bromination of benzyl phenyl sulfone using N-bromosuccinimide (NBS).[1] This protocol ensures high regioselectivity for the benzylic position due to the stabilization of the intermediate benzylic radical.[1]

Protocol: Radical Bromination

Reagents:

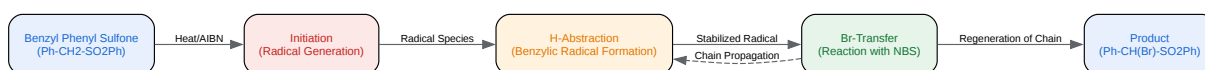
- Benzyl phenyl sulfone (1.0 equiv)[1]
- N-Bromosuccinimide (NBS) (1.05 equiv)[1]

- AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (cat.[1] 5 mol%)[1][4]
- Solvent: Carbon tetrachloride () or Benzotrifluoride () (Greener alternative)[1]

Step-by-Step Methodology:

- Dissolution: Dissolve benzyl phenyl sulfone in anhydrous (0.5 M concentration) under an inert atmosphere (or Ar).
- Addition: Add NBS and the radical initiator (AIBN) to the solution.
- Reflux: Heat the mixture to reflux (approx. 77 °C for). The reaction is driven by the formation of succinimide, which floats to the surface.[1]
- Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting sulfone () will disappear, converting to the bromo-product ().[1]
- Workup: Cool to room temperature. Filter off the solid succinimide byproduct.[1]
- Purification: Concentrate the filtrate in vacuo. Recrystallize the crude solid from ethanol or a hexane/dichloromethane mixture to yield pure colorless crystals.[1]

Mechanistic Pathway (Graphviz)[1]



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Figure 1: Radical chain mechanism for the bromination of benzyl phenyl sulfone.

Reactivity & Applications

The chemical utility of

-bromobenzyl phenyl sulfone stems from the "push-pull" nature of the benzylic carbon: it is activated by both the electron-withdrawing sulfonyl group and the phenyl ring, while the bromine atom provides a leaving group for substitution or elimination.^[1]

A. The Ramberg-Bäcklund Reaction

This is the primary application of

-halo sulfones.^[1] Treatment with a strong base induces the formation of an episulfone (thiirane 1,1-dioxide), which spontaneously extrudes sulfur dioxide (

) to generate an alkene.^[1]

- Reagents:

/ THF or KOH /

/

(Phase Transfer).^[1]

- Outcome: Formation of stilbene derivatives (1,2-diphenylethylene).^[1]
- Stereochemistry: The reaction typically favors the (Z)-alkene, although conditions can be tuned.^[1]

B. Radical Alkylation

The C-Br bond is susceptible to homolysis.^[1] In the presence of tributyltin hydride (

) or under photoredox conditions, the compound generates an

-sulfonyl benzylic radical.^[1]

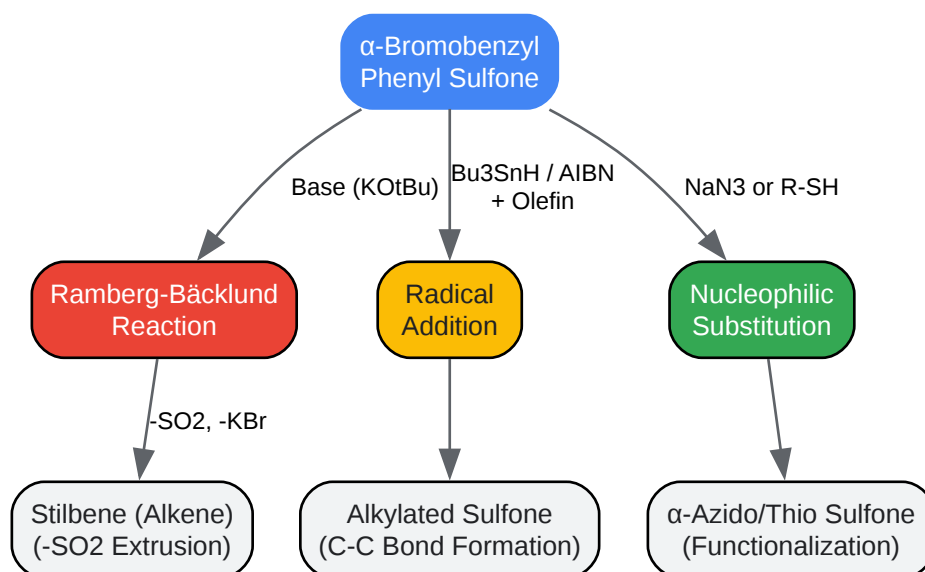
- Use Case: Intermolecular addition to electron-rich olefins to form complex sulfones.

C. Nucleophilic Substitution ()

Despite steric bulk, the bromine can be displaced by strong nucleophiles (e.g., thiols, azides) to generate diverse

-functionalized sulfones.[1]

Reaction Workflow (Graphviz)



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Figure 2: Divergent reactivity pathways for

-bromobenzyl phenyl sulfone.[1]

Safety & Handling

Hazard Classification:

- Skin/Eye Irritant: The compound is an alkylating agent and can cause severe irritation.[1]
- Lachrymator: Like many benzylic halides, it may have lachrymatory properties.[1]

Handling Protocols:

- Engineering Controls: Always handle within a certified chemical fume hood.

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
- Storage: Store in a cool, dry place away from strong bases and reducing agents. Decomposition may release

and

[1]

References

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